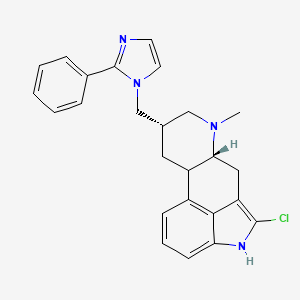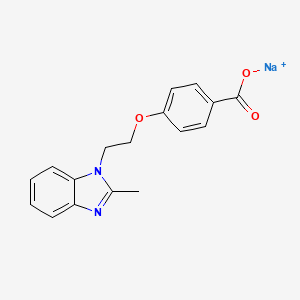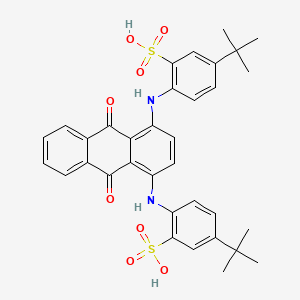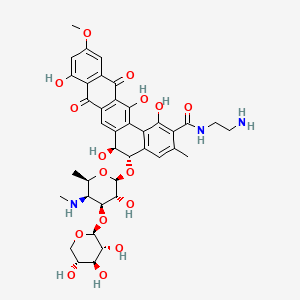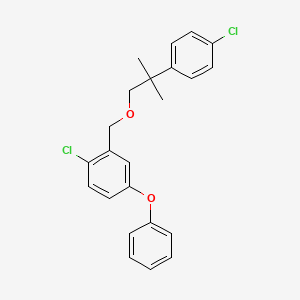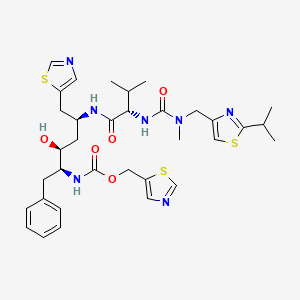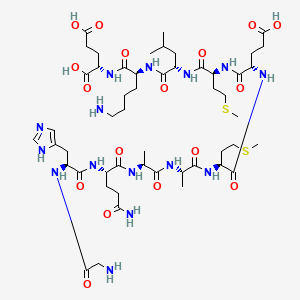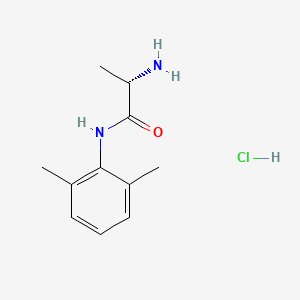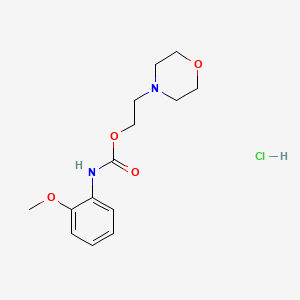
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a morpholine ring, an ethyl linker, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 2-methoxyphenyl isocyanate in an appropriate solvent such as dichloromethane.
- Adding 2-(4-morpholinyl)ethanol to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Isolating the product by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl carbamates.
科学的研究の応用
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(4-Morpholinyl)ethyl 2-bromoisobutyrate: Used as an ATRP initiator and has similar morpholine functionality.
4-Methoxyphenyl [2-(carbamoyloxy)ethyl]carbamate: Shares the methoxyphenyl and carbamate groups but differs in the linker and additional functional groups.
Uniqueness
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
112922-83-5 |
|---|---|
分子式 |
C14H21ClN2O4 |
分子量 |
316.78 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(2-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-18-13-5-3-2-4-12(13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H |
InChIキー |
BNHCDPNEAJWBRY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


